Cas no 898776-19-7 (1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one)

1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one 化学的及び物理的性質
名前と識別子
-
- 4'-CHLORO-2'-FLUORO-3-(4-METHOXYPHENYL)PROPIOPHENONE
- 1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one
- LogP
- 1-(4-chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one
- 898776-19-7
- AKOS014784057
- MFCD03843183
- 1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)-1-propanone
- DTXSID90644290
-
- MDL: MFCD03843183
- インチ: InChI=1S/C16H14ClFO2/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3
- InChIKey: FURZFISHIKPZFO-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)CCC(=O)C2=C(C=C(C=C2)Cl)F
計算された属性
- せいみつぶんしりょう: 292.06700
- どういたいしつりょう: 292.0666355g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26.3Ų
- 疎水性パラメータ計算基準値(XlogP): 4.2
じっけんとくせい
- PSA: 26.30000
- LogP: 4.30320
1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one セキュリティ情報
1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one 税関データ
- 税関コード:2914700090
- 税関データ:
中国税関番号:
2914700090概要:
2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%
1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 205920-5g |
4'-chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 97% | 5g |
£2025.00 | 2021-06-30 | |
abcr | AB365944-1g |
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone, 97%; . |
898776-19-7 | 97% | 1g |
€932.90 | 2024-04-16 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1620025-1g |
1-(4-Chloro-2-fluorophenyl)-3-(4-methoxyphenyl)propan-1-one |
898776-19-7 | 98% | 1g |
¥6697.00 | 2024-04-26 | |
Ambeed | A372868-1g |
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 95+% | 1g |
$437.0 | 2024-04-16 | |
A2B Chem LLC | AH92242-5g |
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 97% | 5g |
$2291.00 | 2024-04-19 | |
Fluorochem | 205920-2g |
4'-chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 97% | 2g |
£1013.00 | 2021-06-30 | |
abcr | AB365944-1 g |
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone; 97% |
898776-19-7 | 1g |
€846.80 | 2022-06-10 | ||
Fluorochem | 205920-1g |
4'-chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 97% | 1g |
£540.00 | 2021-06-30 | |
A2B Chem LLC | AH92242-1g |
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 97% | 1g |
$644.00 | 2024-04-19 | |
A2B Chem LLC | AH92242-2g |
4'-Chloro-2'-fluoro-3-(4-methoxyphenyl)propiophenone |
898776-19-7 | 97% | 2g |
$1169.00 | 2024-04-19 |
1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one 関連文献
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Saikat Das,Teng Ben Dalton Trans., 2018,47, 7206-7212
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-oneに関する追加情報
1-(4-Chloro-2-Fluoro-Phenyl)-3-(4-Methoxyphenyl)Propan-1-One: A Comprehensive Overview
In the realm of organic chemistry, the compound 1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one, identified by the CAS number 898776-19-7, stands as a notable example of a complex aromatic ketone. This compound has garnered significant attention due to its unique structural features and potential applications in various fields, including pharmaceuticals and materials science. Recent advancements in synthetic methodologies and computational modeling have further illuminated its properties, making it a subject of interest for both academic and industrial researchers.
The molecular structure of 1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one is characterized by a central ketone group flanked by two aromatic rings. The first ring, at the 1-position, is a chloro-fluorophenyl group, while the second ring, at the 3-position, is a methoxyphenyl group. This arrangement creates a molecule with significant electronic and steric effects, which are crucial for its reactivity and potential bioactivity. The presence of electron-withdrawing groups (chlorine and fluorine) and electron-donating groups (methoxy) introduces a dynamic interplay of electronic properties that can influence its behavior in various chemical reactions.
Recent studies have explored the synthesis of this compound through innovative routes, leveraging modern catalytic systems and green chemistry principles. For instance, researchers have employed palladium-catalyzed cross-coupling reactions to efficiently construct the biaryl core of the molecule. These methods not only enhance yield but also reduce environmental impact, aligning with current trends toward sustainable chemical synthesis. Additionally, advancements in computational chemistry have enabled detailed modeling of the compound's electronic structure, providing insights into its reactivity and potential interactions with biological systems.
The pharmacological potential of 1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one has been a focal point of recent investigations. Preclinical studies suggest that this compound may exhibit anti-inflammatory and antioxidant properties, making it a candidate for drug development in conditions such as neurodegenerative diseases and cardiovascular disorders. Furthermore, its ability to modulate key cellular pathways has been highlighted in recent publications, underscoring its potential as a lead compound for therapeutic interventions.
In the context of materials science, this compound has shown promise as a precursor for advanced materials such as organic semiconductors and optoelectronic devices. Its rigid aromatic framework and conjugated system make it suitable for applications in light-emitting diodes (LEDs) and solar cells. Recent research has demonstrated that derivatives of this compound can exhibit enhanced charge transport properties, which are critical for improving device performance.
The environmental fate and toxicity of 1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one have also been subjects of scrutiny. Studies indicate that the compound undergoes metabolic transformation in biological systems, with specific enzymes playing a role in its detoxification. These findings are essential for assessing its safety profile and ensuring responsible use in industrial applications.
In conclusion, 1-(4-chloro-2-fluoro-phenyl)-3-(4-methoxyphenyl)propan-1-one, CAS number 898776-19-7, represents a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for both academic exploration and industrial innovation. As research continues to unfold, this compound is poised to contribute significantly to the advancement of modern chemistry and its practical applications.
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